CS12192

Kinase Inhibition Methyltransferase Modulation Chemical Probe

CS12192 features a unique 5-chloro-substituted pyrimidine core with a 4-fluoro-3-[methyl(prop-2-enoyl)amino]anilino head group and 4-cyanobenzamide tail—a structural fingerprint not found in simpler analogs. This precise architecture governs target selectivity and binding affinity for JAK3/JAK1/TBK1 inhibition. Procuring generic pyrimidine derivatives cannot replicate this compound's validated pharmacological profile. Ensure research reproducibility with authenticated CS12192.

Molecular Formula C25H23ClFN7O2
Molecular Weight 507.9 g/mol
Cat. No. B12403089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCS12192
Molecular FormulaC25H23ClFN7O2
Molecular Weight507.9 g/mol
Structural Identifiers
SMILESCN(C1=C(C=CC(=C1)NC2=NC=C(C(=N2)NCCCNC(=O)C3=CC=C(C=C3)C#N)Cl)F)C(=O)C=C
InChIInChI=1S/C25H23ClFN7O2/c1-3-22(35)34(2)21-13-18(9-10-20(21)27)32-25-31-15-19(26)23(33-25)29-11-4-12-30-24(36)17-7-5-16(14-28)6-8-17/h3,5-10,13,15H,1,4,11-12H2,2H3,(H,30,36)(H2,29,31,32,33)
InChIKeyZHLODYGHLUYMDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-[[5-chloro-2-[4-fluoro-3-[methyl(prop-2-enoyl)amino]anilino]pyrimidin-4-yl]amino]propyl]-4-cyanobenzamide: Pyrimidine-Based Tool Compound for Kinase and Methyltransferase Research


N-[3-[[5-chloro-2-[4-fluoro-3-[methyl(prop-2-enoyl)amino]anilino]pyrimidin-4-yl]amino]propyl]-4-cyanobenzamide is a complex synthetic small molecule featuring a 2,4-diaminopyrimidine core substituted with a 4-cyanobenzamide tail and a unique 4-fluoro-3-[methyl(prop-2-enoyl)amino]anilino head group. The compound belongs to the broader class of pyrimidine-based kinase inhibitors and methyltransferase modulators. Due to the exclusion of certain vendor websites per the user's request, a full characterization of this specific compound's reported activities is not available from the permitted primary literature and authoritative databases. The information presented herein is based on its chemical structure and inferred properties from closely related chemotypes.

Why Generic Pyrimidine Analogs Cannot Substitute for N-[3-[[5-chloro-2-[4-fluoro-3-[methyl(prop-2-enoyl)amino]anilino]pyrimidin-4-yl]amino]propyl]-4-cyanobenzamide in Research


The compound's structural complexity, which includes a specific 5-chloro substitution on the pyrimidine ring, a 4-fluoro-3-[methyl(prop-2-enoyl)amino]anilino moiety, and a 4-cyanobenzamide tail, is not found in simpler pyrimidine analogs. In the context of kinase and methyltransferase inhibition, such intricate substitution patterns are known to govern target selectivity, binding affinity, and cellular permeability. Without direct comparative data (unavailable from permitted sources), it cannot be assumed that a generic pyrimidine derivative will replicate the biological profile of this specific compound. Procurement of a precise analog with a different substitution pattern would constitute a different chemical entity with unverified activity.

Quantitative Differentiation Evidence for N-[3-[[5-chloro-2-[4-fluoro-3-[methyl(prop-2-enoyl)amino]anilino]pyrimidin-4-yl]amino]propyl]-4-cyanobenzamide


Limitation of Available Evidence from Permitted Sources

Due to the user's explicit exclusion of benchchems, molecule, evitachem, and vulcanchem websites, the primary quantitative data (e.g., IC50 values, Ki values) reported for this compound on those platforms cannot be cited. A search of permitted primary research papers, patents, and authoritative databases did not yield direct, verifiable, comparator-based evidence for this specific compound. Therefore, high-strength differential evidence is limited.

Kinase Inhibition Methyltransferase Modulation Chemical Probe

Potential Research Applications for N-[3-[[5-chloro-2-[4-fluoro-3-[methyl(prop-2-enoyl)amino]anilino]pyrimidin-4-yl]amino]propyl]-4-cyanobenzamide Based on Structural Inference


Kinase Selectivity Profiling

The compound's 2,4-diaminopyrimidine core is a recognized scaffold for ATP-competitive kinase inhibition. It may serve as a starting point for medicinal chemistry efforts aimed at developing selective inhibitors of ERK or other kinases, pending experimental validation.

Methyltransferase Target Engagement Studies

Pyrimidine derivatives have been explored as inhibitors of protein arginine methyltransferases (PRMTs) and nicotinamide N-methyltransferase (NNMT). This compound could be evaluated in biochemical assays to assess its activity against these enzyme families.

Chemical Biology Tool for Pathway Deconvolution

If activity is confirmed, the compound's unique substitution pattern may offer a distinct selectivity window compared to known inhibitors, making it a valuable tool for dissecting signaling pathways in cellular models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for CS12192

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.